2,6-Dinitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

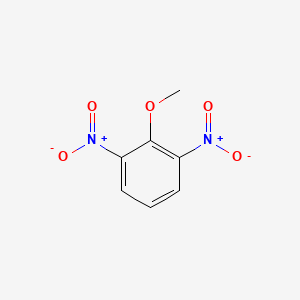

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVZPFZSAYLSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344541 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-67-9 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Dinitroanisole: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. The information is curated for professionals in research and development, offering detailed data, experimental insights, and structural visualizations.

Chemical Identity and Descriptors

This compound, also known as 2-methoxy-1,3-dinitrobenzene, is an organic compound characterized by a benzene ring substituted with a methoxy group and two nitro groups at the ortho positions.

| Identifier | Value |

| IUPAC Name | 2-methoxy-1,3-dinitrobenzene |

| CAS Number | 3535-67-9 |

| Molecular Formula | C₇H₆N₂O₅[1] |

| InChI | InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3[1] |

| InChIKey | DZVZPFZSAYLSDU-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C=CC=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

| Synonyms | 2,6-Dinitrophenyl methyl ether, Benzene, 2-methoxy-1,3-dinitro-[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various experimental and environmental settings.

| Property | Value |

| Molecular Weight | 198.13 g/mol [1] |

| Melting Point | 118 °C |

| Boiling Point | 335.43 °C (estimate) |

| Density (calculated) | 1.58 g/cm³[2] |

| XLogP3 | 1.1[1] |

Structural Information and Visualization

The spatial arrangement of the functional groups in this compound significantly influences its reactivity. Due to steric hindrance from the two adjacent nitro groups, the methoxy group is forced to rotate out of the plane of the benzene ring.

Crystal Structure: The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the triclinic space group P1. The steric crowding causes the methoxy group to be twisted significantly out of the plane of the aromatic ring, with torsion angles of 72° and 79° for the two independent molecules in the crystal lattice.[2]

| Crystal Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a=3.854 Å, b=7.736 Å, c=14.476 Å |

| Unit Cell Angles | α=89.25°, β=86.97°, γ=75.59° |

| Volume | 417 ų |

| Z | 2 |

Below is a 2D structural representation of the this compound molecule generated using the DOT language.

Caption: 2D structure of this compound.

Reactivity and Chemical Behavior

This compound is a substrate for aromatic nucleophilic substitution (ANS) reactions. The electron-withdrawing nature of the two nitro groups activates the benzene ring towards attack by nucleophiles.

-

Reaction with Amines: It reacts with amines like cyclohexylamine and piperidine.[3][4][5] Studies have shown that these reactions can proceed via both aromatic nucleophilic substitution (to yield N-substituted-2,6-dinitroanilines) and SN2 reaction at the methoxy methyl group (to yield 2,6-dinitrophenol).[4] The reaction with cyclohexylamine in aprotic solvents has shown a third-order kinetic dependence on the amine concentration, which has been explained by a "dimer nucleophile mechanism" where a dimer of the amine acts as the nucleophile.[5]

The logical flow for this proposed mechanism is outlined below.

Caption: Proposed 'dimer nucleophile' reaction pathway.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound.

Synthesis via Nucleophilic Aromatic Substitution: A common route for the synthesis of nitroanisoles involves the nucleophilic aromatic substitution of a corresponding chlorodinitrobenzene.[6]

-

Objective: To synthesize this compound from 1-chloro-2,6-dinitrobenzene.

-

Materials:

-

1-chloro-2,6-dinitrobenzene

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Dissolve 1-chloro-2,6-dinitrobenzene in methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Prepare a solution of sodium hydroxide in methanol (sodium methoxide).

-

Slowly add the sodium methoxide solution to the stirred solution of 1-chloro-2,6-dinitrobenzene.

-

Heat the reaction mixture to 60 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the crude product using a Büchner funnel, wash with cold water, and air dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

-

Spectroscopic Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the characteristic functional groups.

-

Methodology: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using an FTIR spectrometer.[1]

-

Expected Peaks:

-

~3100 cm⁻¹ (aromatic C-H stretch)

-

~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹ (asymmetric and symmetric N-O stretching of the nitro groups)

-

~1250-1300 cm⁻¹ (asymmetric C-O-C stretch of the ether)

-

~1050 cm⁻¹ (symmetric C-O-C stretch)

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Expected ¹H NMR Signals (in CDCl₃):

-

A singlet for the methoxy protons (-OCH₃).

-

Signals corresponding to the three protons on the aromatic ring. Due to the substitution pattern, one would expect a triplet and a doublet.

-

-

Expected ¹³C NMR Signals: Signals for the seven distinct carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: The sample is introduced into a mass spectrometer (e.g., via GC-MS or direct infusion). Electron ionization (EI) is a common method.

-

Expected Data: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 198.13 g/mol . A prominent peak at m/z 168 is often observed, corresponding to the loss of a nitro group.[1]

-

The workflow for synthesis and characterization is illustrated below.

Caption: General workflow for synthesis and analysis.

References

- 1. This compound | C7H6N2O5 | CID 597719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reactions of nitroanisoles. Part 2. Reactions of 2,4- and this compound with piperidines in benzene | Semantic Scholar [semanticscholar.org]

- 5. Reaction of this compound with cyclohexylamine in toluene–octanol binary solvents. Further support for the ‘dimer nucleophile mechanism’ in aromatic nucleophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Synthesis of 2,6-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dinitroanisole, a significant nitroaromatic compound. The following sections detail the core synthetic routes, present quantitative data in a structured format, and provide adaptable experimental protocols for laboratory synthesis.

Introduction

This compound is a nitroaromatic compound of interest in various fields of chemical research, including as an intermediate in the synthesis of other complex molecules. Its synthesis is primarily achieved through two main pathways: the nucleophilic aromatic substitution of a suitable precursor and the methylation of 2,6-dinitrophenol. The choice of synthetic route can depend on the availability of starting materials, desired yield, and scalability of the reaction.

Core Synthesis Pathways

The two principal methods for the synthesis of this compound are:

-

Nucleophilic Aromatic Substitution of 1-Chloro-2,6-dinitrobenzene: This pathway involves the reaction of 1-chloro-2,6-dinitrobenzene with a methoxide source, typically sodium methoxide. The electron-withdrawing nature of the two nitro groups facilitates the displacement of the chlorine atom by the methoxide nucleophile.

-

Methylation of 2,6-Dinitrophenol: This method involves the O-methylation of 2,6-dinitrophenol using a suitable methylating agent. Common reagents for this transformation include dimethyl sulfate and diazomethane.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data extracted from established protocols for the synthesis of this compound and its precursors. These values are provided as a reference for experimental design and optimization.

Table 1: Synthesis of 1-Chloro-2,6-dinitrobenzene via Sandmeyer Reaction [1]

| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Temperature (°C) | Yield (%) | Melting Point (°C) |

| 2,6-Dinitroaniline | Sodium Nitrite | Sulfuric Acid (conc.) | Cuprous Chloride / Hydrochloric Acid | Glacial Acetic Acid | Diazotization: <40; Decomposition: up to 80 | 71-74 | 86-88 |

Table 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This data is adapted from analogous syntheses of dinitroanisole isomers.

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1-Chloro-2,6-dinitrobenzene | Sodium Methoxide | Methanol | Reflux | Several hours | >90 (estimated) |

Table 3: Synthesis of this compound via Methylation of 2,6-Dinitrophenol

This data is based on general methylation procedures for phenols.

| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 2,6-Dinitrophenol | Dimethyl Sulfate | Sodium Hydroxide | Water / Methanol | 30-45 | High |

| 2,6-Dinitrophenol | Diazomethane | - | Ether | Room Temperature | High |

Experimental Protocols

The following are detailed methodologies for the key synthetic pathways. These protocols are based on established procedures for similar compounds and can be adapted for the synthesis of this compound.

Pathway 1: Synthesis from 1-Chloro-2,6-dinitrobenzene

Step 1a: Preparation of the Precursor, 1-Chloro-2,6-dinitrobenzene [1]

This procedure follows a Sandmeyer reaction starting from 2,6-dinitroaniline.

-

In a three-necked flask equipped with a stirrer and thermometer, add 160 mL of concentrated sulfuric acid.

-

With stirring, add 15.2 g (0.22 mole) of solid sodium nitrite in portions over 10-15 minutes.

-

Heat the mixture to 70°C until all the sodium nitrite dissolves, then cool to 25-30°C in an ice bath.

-

Slowly add a solution of 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid, maintaining the temperature below 40°C.

-

Stir the resulting solution at 40°C for 30 minutes.

-

In a separate beaker, prepare a solution of 44 g (0.44 mole) of cuprous chloride in 400 mL of concentrated hydrochloric acid and cool it in an ice bath.

-

Add the diazonium salt solution to the cuprous chloride solution in portions, controlling the effervescence.

-

After the initial reaction subsides, heat the mixture on a steam bath to 80°C until effervescence ceases (approximately 20 minutes).

-

Add an equal volume of water and cool the mixture in an ice bath.

-

Collect the yellow crystalline product by suction filtration, wash with water, and air dry. The yield is typically 28.7–30 g (71–74%).

Step 1b: Synthesis of this compound

This procedure is an adaptation of the synthesis of related dinitroanisole isomers.

-

Prepare a solution of sodium methoxide by carefully dissolving 2.3 g (0.1 mol) of sodium metal in 50 mL of anhydrous methanol in a flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve 20.2 g (0.1 mol) of 1-chloro-2,6-dinitrobenzene in 100 mL of anhydrous methanol.

-

Heat the sodium methoxide solution to a gentle reflux.

-

Add the 1-chloro-2,6-dinitrobenzene solution dropwise to the refluxing sodium methoxide solution over a period of 1 hour.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 500 mL of ice-water.

-

Collect the precipitated solid by suction filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Pathway 2: Synthesis from 2,6-Dinitrophenol

Step 2a: Preparation of the Precursor, 2,6-Dinitrophenol

This can be achieved by the nitration of phenol.

Step 2b: Methylation of 2,6-Dinitrophenol using Dimethyl Sulfate [2]

This protocol is adapted from a general procedure for the methylation of phenols.

-

In a flask, dissolve 18.4 g (0.1 mol) of 2,6-dinitrophenol in a solution of 8 g (0.2 mol) of sodium hydroxide in 100 mL of water.

-

Cool the solution in an ice bath.

-

With vigorous stirring, add 13.9 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise, keeping the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and then with a cold, dilute sodium hydroxide solution to remove any unreacted phenol.

-

Wash again with water until the washings are neutral.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment. Diazomethane is also toxic and explosive. It should be handled with extreme caution by experienced personnel.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways and a general experimental workflow.

Caption: Pathway 1: Synthesis via Nucleophilic Aromatic Substitution.

Caption: Pathway 2: Synthesis via O-Methylation of 2,6-Dinitrophenol.

Caption: General Experimental Workflow for Synthesis.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,6-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitroanisole, a nitroaromatic compound, serves as a significant chemical intermediate in various synthetic pathways. Understanding its physical and chemical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and stability.

Physical Properties

This compound is a solid at room temperature. A summary of its key physical properties is presented in the table below. It is important to note that while some experimental data is available, certain values are based on predictions and should be considered with appropriate caution.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 198.13 g/mol | --INVALID-LINK-- |

| Melting Point | 117-119 °C | Alfa Aesar |

| Boiling Point | 317 °C (Predicted) | --INVALID-LINK-- |

| Density (Crystallographic) | 1.58 g/cm³ | --INVALID-LINK-- |

| Density (Predicted) | 1.46 g/cm³ | --INVALID-LINK-- |

| Water Solubility (Predicted) | 1.88e-3 g/L | --INVALID-LINK-- |

Chemical Properties

Reactivity

The chemical behavior of this compound is largely dictated by the presence of two electron-withdrawing nitro groups on the aromatic ring, which activate it towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The methoxy group of this compound can be displaced by various nucleophiles. It readily reacts with amines, such as cyclohexylamine and piperidine, to yield the corresponding N-substituted 2,6-dinitroanilines.[1][2][3] This reactivity makes it a useful precursor for the synthesis of a range of dinitroaniline derivatives.

Stability

While specific data on the thermal decomposition of this compound is limited, its isomer, 2,4-Dinitroanisole, is known to have better thermal safety than TNT, with an initial exotherm temperature of 232.0 °C under adiabatic conditions.[4] The thermal stability of nitroaromatic compounds is a critical consideration for their safe handling and storage.

Experimental Protocols

Synthesis of this compound from 2,6-Dinitrochlorobenzene

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dinitrochlorobenzene with sodium methoxide.

Materials:

-

2,6-Dinitrochlorobenzene

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

2,6-Dinitrochlorobenzene is added portion-wise to the stirred solution.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Mandatory Visualization

References

- 1. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Dinitroaniline(606-22-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

2,6-Dinitroanisole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2,6-Dinitroanisole. While in-depth experimental and biological data for this specific isomer are limited in publicly available literature, this document summarizes the established foundational information.

Core Compound Information

This compound, also known as 2-methoxy-1,3-dinitrobenzene, is an organic compound with the chemical formula C₇H₆N₂O₅.[1] Its core structure consists of a methoxybenzene ring substituted with two nitro groups at the second and sixth positions.

Physicochemical Data

The primary quantitative data for this compound are summarized in the table below. These properties are derived from computational models and database entries.[1]

| Property | Value | Source |

| CAS Number | 3535-67-9 | PubChem[1] |

| Molecular Weight | 198.13 g/mol | PubChem[1] |

| Molecular Formula | C₇H₆N₂O₅ | PubChem[1] |

| IUPAC Name | 2-methoxy-1,3-dinitrobenzene | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Monoisotopic Mass | 198.02767130 Da | PubChem[1] |

Experimental Protocols & Biological Activity

Extensive searches for detailed experimental protocols, metabolic pathways, signaling interactions, and comprehensive toxicology studies specifically for this compound did not yield substantial results. The available literature predominantly focuses on its isomer, 2,4-Dinitroanisole (DNAN), a compound of interest in munitions and environmental science.

Visualizations

Due to the absence of documented signaling pathways or complex experimental workflows for this compound, the following diagrams illustrate its chemical identity and a known chemical transformation.

Conclusion

This guide provides the fundamental chemical identifiers for this compound. It is important for researchers to note the significant disparity in available data between this compound and its isomer, 2,4-Dinitroanisole. Future research is required to elucidate the biological activities, metabolic fate, and potential therapeutic or toxicological profiles of this compound. Professionals in drug development should be aware of this data gap when considering this molecule or its derivatives in their research.

References

Spectroscopic Profile of 2,6-Dinitroanisole: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dinitroanisole, a compound of interest for researchers and professionals in drug development and materials science. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound and a key precursor, 1-chloro-2,6-dinitrobenzene, are summarized in the tables below. This allows for a comparative understanding of their structural features.

Infrared (IR) Spectroscopy

While specific IR absorption bands for this compound were not available in the surveyed literature, the typical spectral regions for aromatic nitro compounds are well-established. Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹.[1][2] Carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1] The nitro group (NO₂) characteristically shows strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR data for the direct precursor, 1-chloro-2,6-dinitrobenzene, provides valuable insight into the expected spectrum of this compound. The substitution of the chloro group with a methoxy group would lead to an upfield shift of the adjacent aromatic protons and the appearance of a singlet for the methoxy protons.

| Compound | Proton (Position) | Chemical Shift (δ, ppm) | Solvent |

| 1-chloro-2,6-dinitrobenzene | H-4 | 8.00 (d, 8.1Hz) | CDCl₃ |

| H-3, H-5 | 7.62 (t, 8.1Hz) | CDCl₃ |

Note: The ¹H NMR chemical shift values for 1-chloro-2,6-dinitrobenzene were determined from an isomeric mixture[3].

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern under electron ionization.

| Parameter | Value (m/z) |

| Molecular Ion [M]⁺ | 198.13 |

| Top Peak | 168 |

| 2nd Highest Peak | 63 |

| 3rd Highest Peak | 91 |

Data sourced from PubChem[4].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are representative of standard methodologies for the analysis of aromatic nitro compounds.

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a solution can be prepared using a suitable solvent (e.g., chloroform) and analyzed in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The sample is then placed in the IR beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or acetone.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used. The GC is equipped with a capillary column suitable for separating nitroaromatic compounds.

-

GC Separation: A small volume of the sample is injected into the heated inlet of the GC, where it is vaporized. The sample is carried through the column by an inert carrier gas (e.g., helium). The column temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded, allowing for the identification of the compound based on its mass spectrum and retention time.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

Thermal Decomposition of 2,6-Dinitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of dinitroanisole, with a primary focus on the well-studied 2,4-Dinitroanisole (DNAN) and a comparative analysis for the less-documented 2,6-Dinitroanisole isomer. Due to a scarcity of direct experimental data for this compound, this document leverages the extensive research on DNAN to infer potential decomposition pathways and characteristics, highlighting areas where further experimental validation is crucial. This guide includes a summary of quantitative data, detailed experimental protocols for relevant analytical techniques, and visualizations of proposed decomposition pathways and experimental workflows.

Introduction

Dinitroanisoles are nitroaromatic compounds with applications in various fields, including the synthesis of dyes and energetic materials. Their thermal stability is a critical parameter for safe handling, storage, and application. While the thermal behavior of 2,4-Dinitroanisole (DNAN) has been extensively investigated due to its use as a melt-cast explosive and a replacement for TNT, there is a significant lack of publicly available data on the thermal decomposition of its 2,6-isomer.[1] This guide aims to consolidate the existing knowledge on DNAN and provide a predictive framework for the thermal decomposition of this compound, thereby identifying key areas for future research.

Thermal Decomposition of 2,4-Dinitroanisole (DNAN)

The thermal decomposition of 2,4-Dinitroanisole is a complex process involving multiple steps, including melting, evaporation, and a series of decomposition reactions. The decomposition onset for DNAN is reported to be around 180 °C (453 K), with a more rapid decomposition occurring at higher temperatures.[2]

Quantitative Data

The following table summarizes key quantitative data related to the thermal decomposition of 2,4-Dinitroanisole, as determined by various analytical techniques.

| Parameter | Value | Analytical Method(s) | Reference(s) |

| Melting Point | 88 - 95 °C | DSC | [1] |

| Decomposition Onset Temperature | ~180 °C (453 K) | TG-FTIR-MS | [2] |

| Initial Exotherm Temperature (adiabatic) | 232.0 °C | Accelerating Rate Calorimetry (ARC) | [1] |

| Activation Energy (Ea) | 61.91 - 71.19 kcal/mol | ARC, DSC | [2] |

Decomposition Products

The thermal decomposition of DNAN yields a variety of gaseous and condensed-phase products. The major identified products are listed in the table below.

| Product | Chemical Formula | Phase |

| Nitrogen Dioxide | NO₂ | Gas |

| Nitric Oxide | NO | Gas |

| Carbon Monoxide | CO | Gas |

| Carbon Dioxide | CO₂ | Gas |

| Water | H₂O | Gas |

| Formaldehyde | CH₂O | Gas |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | Condensed |

Proposed Decomposition Mechanism

The decomposition of DNAN is believed to be initiated by the cleavage of the C-NO₂ bond. Subsequent reactions involve the rearrangement of nitro groups and the abstraction of hydrogen from the methoxy group.[1]

Thermal Decomposition of this compound

Predicted Decomposition Behavior

It is anticipated that the thermal decomposition of this compound will proceed through mechanisms similar to those of the 2,4-isomer, including the initial cleavage of a C-NO₂ bond. The presence of two nitro groups ortho to the methoxy group in the 2,6-isomer may influence its thermal stability and decomposition kinetics compared to the 2,4-isomer, where one nitro group is in the ortho position and the other in the para position. Steric hindrance between the adjacent nitro and methoxy groups in the 2,6-isomer could potentially lower the decomposition temperature.

Anticipated Decomposition Products

The decomposition products of this compound are expected to be similar to those of DNAN, including oxides of nitrogen (NO₂, NO), oxides of carbon (CO, CO₂), water, and formaldehyde. The corresponding phenol, 2,6-dinitrophenol, is also an anticipated condensed-phase product.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the thermal decomposition of dinitroanisoles. These protocols are based on studies of 2,4-Dinitroanisole and are directly applicable to the investigation of the 2,6-isomer.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of fusion, as well as the onset temperature and enthalpy of decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small sample (typically 1-5 mg) of the dinitroanisole isomer is accurately weighed into an aluminum pan.

-

The pan is hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference are heated in the DSC furnace at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature range by measuring mass loss as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small sample (typically 5-10 mg) of the dinitroanisole isomer is placed in a tared TGA pan.

-

The sample is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

A plot of mass versus temperature is generated, from which the onset of decomposition and subsequent mass loss steps can be determined.

-

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy-Mass Spectrometry (TGA-FTIR-MS)

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Apparatus: A coupled TGA-FTIR-MS system.

-

Procedure:

-

The TGA experiment is performed as described in section 4.2.

-

The off-gases from the TGA furnace are transferred via a heated transfer line to the gas cell of an FTIR spectrometer and subsequently to a mass spectrometer.

-

FTIR spectra and mass spectra of the evolved gases are collected continuously throughout the TGA run.

-

The spectral data are analyzed to identify the chemical composition of the gaseous decomposition products at different temperatures.

-

Visualizations

The following diagrams illustrate the proposed decomposition pathway for dinitroanisoles and a typical experimental workflow for their thermal analysis.

Caption: Proposed general decomposition pathway for dinitroanisole isomers.

Caption: Experimental workflow for the thermal analysis of dinitroanisole.

Conclusion and Future Work

This technical guide has summarized the available information on the thermal decomposition of dinitroanisoles, with a detailed account of 2,4-Dinitroanisole and a predictive analysis for the 2,6-isomer. The significant gap in experimental data for this compound underscores the need for further research. Future work should focus on conducting comprehensive thermal analyses of this compound using the experimental protocols outlined in this guide. Such studies will be invaluable for accurately determining its thermal stability, decomposition kinetics, and products, thereby enabling its safe and effective use in various applications. A comparative study of the isomers would also provide fundamental insights into the structure-reactivity relationships of nitroaromatic compounds.

References

An In-Depth Technical Guide on the Solubility of 2,6-Dinitroanisole in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,6-Dinitroanisole in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide presents qualitative solubility information and outlines a detailed experimental protocol for its precise determination. The information is intended to assist researchers and professionals in handling and utilizing this compound in a laboratory setting.

Introduction

This compound is an organic compound with the chemical formula C₇H₆N₂O₅. It is a dinitro derivative of anisole. Understanding the solubility of this compound in various solvents is crucial for its application in chemical synthesis, formulation development, and analytical testing. The solubility of a compound is a fundamental physical property that influences its reactivity, bioavailability, and purification methods. This guide aims to provide the available solubility information and a practical framework for its experimental determination.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common laboratory solvents. However, based on the general principles of solubility ("like dissolves like") and data available for the isomeric compound 2,4-Dinitroanisole, a qualitative solubility profile can be inferred.

This compound is a polar molecule due to the presence of two nitro groups and a methoxy group. Therefore, it is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents. Its solubility in water is anticipated to be low.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility of this compound |

| Water | H₂O | Very High | Very Slightly Soluble |

| Methanol | CH₃OH | High | Soluble |

| Ethanol | C₂H₅OH | High | Soluble |

| Acetone | (CH₃)₂CO | High | Soluble |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble |

| Chloroform | CHCl₃ | Medium | Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Medium | Soluble |

| Toluene | C₇H₈ | Low | Sparingly Soluble |

| Hexane | C₆H₁₄ | Very Low | Insoluble |

Note: This table is based on general chemical principles and data for the related isomer 2,4-Dinitroanisole. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound. This method is considered a reliable "gold standard" for determining equilibrium solubility[1].

3.1. Principle

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.[2][3]

3.2. Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven

-

Desiccator

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ± 0.5 °C.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. The filter should also be at the experimental temperature to prevent premature crystallization.

-

-

Evaporation and Drying:

-

Place the evaporation dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C for many organic solvents). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

-

Weighing and Calculation:

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and cooling steps until a constant weight is achieved (i.e., the difference between consecutive weighings is not more than 0.5 mg).[4]

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of filtrate) x 100

-

3.4. Data Presentation

The quantitative data obtained should be summarized in a structured table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Standard Deviation |

| [Solvent 1] | [Temperature] | [Value] | [Value] |

| [Solvent 2] | [Temperature] | [Value] | [Value] |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

References

A Comprehensive Technical Guide to the Safe Handling of 2,6-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 2,6-Dinitroanisole (CAS No: 3535-67-9). It is intended to equip laboratory personnel with the necessary information to handle this chemical safely. Due to the limited availability of specific toxicological data for this compound, information from structurally related compounds, such as 2,4-Dinitroanisole and the general class of dinitrophenols, has been included for a comprehensive understanding of potential hazards. All data derived from surrogate compounds are clearly indicated.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₅ | PubChem[1] |

| Molecular Weight | 198.13 g/mol | PubChem[1] |

| Appearance | Pale yellow crystalline solid | Assumed based on related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | Fisher Scientific[2] |

| Vapor Pressure | Not available | |

| Density | Not available | |

| XLogP3 | 1.1 | PubChem[1] |

Toxicological Data

Specific quantitative toxicological data for this compound is limited. The available information, along with data for the related compound 2,4-Dinitroanisole, is summarized in Table 2. It is important to handle this compound with the same level of caution as its more studied isomer. The primary mechanism of toxicity for dinitrophenols and their ethers is believed to be the uncoupling of oxidative phosphorylation.[3][4]

| Parameter | Value | Species | Route | Source |

| Acute Oral LD50 | 199 mg/kg (for 2,4-Dinitroanisole) | Rat | Oral | Toxicology Excellence for Risk Assessment (TERA)[5] |

| Acute Inhalation LC50 | > 2.9 g/m³ (for 2,4-Dinitroanisole) | Rat | Inhalation | Toxicology Excellence for Risk Assessment (TERA)[5] |

| Dermal Toxicity | Fatal in contact with skin (for this compound) | - | Dermal | Sigma-Aldrich |

| Skin Irritation | Causes skin irritation | - | - | Sigma-Aldrich |

| Eye Irritation | Causes serious eye damage | - | - | Sigma-Aldrich |

| Sensitization | May cause an allergic skin reaction | - | - | Sigma-Aldrich |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for this compound, as provided by Sigma-Aldrich, is detailed in Table 3.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | 2 | H310: Fatal in contact with skin |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, stringent safety protocols must be followed. The following sections outline detailed procedures for common laboratory manipulations. These protocols are based on best practices for handling hazardous and potentially explosive powders.[6][7][8][9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: All handling of powdered this compound must be conducted in a certified chemical fume hood.

Weighing and Transferring

Due to its toxicity and potential for dust generation, weighing and transferring of this compound requires careful execution within a primary engineering control.

-

Preparation: Designate a specific area within a chemical fume hood for handling this compound. Cover the work surface with disposable bench paper.

-

Weighing:

-

Place a calibrated analytical balance inside the designated fume hood.

-

Use a tared, sealed container to weigh the powder.

-

Carefully transfer the desired amount of this compound to the container using a clean spatula.

-

Close the container securely before removing it from the balance.

-

-

Transferring:

-

If transferring the powder to a reaction vessel, do so within the fume hood.

-

Use a powder funnel to minimize the risk of spills.

-

If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing.

-

Spill Cleanup

In the event of a spill, immediate and appropriate action is crucial.

-

Evacuation and Notification: Alert personnel in the immediate area and restrict access.

-

Small Spills (within a fume hood):

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Contact the institution's Environmental Health and Safety (EHS) department.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

-

Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed hazardous waste container.

-

Liquid waste should be collected in a separate, labeled hazardous waste container.

-

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visualizing Workflows and Toxicity Pathways

To aid in the understanding of safe handling procedures and potential toxicological mechanisms, the following diagrams have been generated using Graphviz.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A diagram illustrating the likely mechanism of toxicity for dinitroanisoles.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before handling.

References

- 1. This compound | C7H6N2O5 | CID 597719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. uaiasi.ro [uaiasi.ro]

- 4. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tera.org [tera.org]

- 6. research.wayne.edu [research.wayne.edu]

- 7. safety.duke.edu [safety.duke.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]

Environmental Fate and Degradation of 2,4-Dinitroanisole (DNAN): A Technical Guide

Disclaimer: The following guide details the environmental fate and degradation of 2,4-Dinitroanisole (DNAN). Initial searches for "2,6-Dinitroanisole" yielded limited specific results, suggesting a likely user intent to inquire about the more common and extensively studied 2,4-Dinitroanisole, a replacement for TNT in insensitive munitions. This document proceeds under that assumption.

Executive Summary

2,4-Dinitroanisole (DNAN), an insensitive munitions compound, is increasingly used as a substitute for 2,4,6-trinitrotoluene (TNT).[1][2] Its environmental fate is a critical area of study due to potential contamination of soil and groundwater at manufacturing sites and training ranges.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, environmental degradation pathways, and experimental methodologies used to assess the fate of DNAN. Both abiotic and biotic degradation processes are discussed, highlighting key transformation products and influencing environmental factors. Quantitative data are presented in tabular format for ease of comparison, and key processes are visualized through diagrams.

Physicochemical Properties of 2,4-Dinitroanisole

The environmental behavior of DNAN is governed by its inherent physicochemical properties. While more soluble than TNT, its hydrophobicity and sorption characteristics influence its mobility and bioavailability in the environment.[4][5]

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂O₅ | [6] |

| Molar Mass | 198.13 g/mol | [6] |

| Appearance | Pale yellow granular crystals or needles | [2] |

| Density | 1.336 g/cm³ | [2][7] |

| Melting Point | 94.5 °C | [2][7] |

| Aqueous Solubility (Sw) | Slightly soluble | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.1 | [6] |

| pKa | Not specified |

Environmental Degradation Pathways

DNAN undergoes degradation in the environment through a variety of abiotic and biotic pathways. The predominant pathways and resulting transformation products are influenced by environmental conditions such as the presence of oxygen, light, and microbial populations.

Abiotic Degradation

Abiotic processes, including photolysis, hydrolysis, and chemical reduction, play a significant role in the initial transformation of DNAN in the environment.

Under sunlight, DNAN can undergo photodegradation, leading to the formation of several intermediates.[1][4]

-

Key Transformation Products:

Caption: Photolytic degradation pathway of DNAN.

Hydrolysis of DNAN under typical environmental pH conditions is generally considered insignificant.[4][5] However, under alkaline conditions (pH > 11), hydrolysis can occur, leading to the formation of 2,4-dinitrophenol (DNP).[8] Some studies have shown that pyrogenic carbonaceous matter can facilitate surface hydrolysis.[8]

Reductive transformation of DNAN is a significant abiotic pathway, particularly in anoxic environments. Zero-valent iron (ZVI) and other metallic reagents can reduce the nitro groups of DNAN.[4][5]

-

Key Transformation Products:

The reduction occurs sequentially, with one nitro group being reduced to an amino group, followed by the reduction of the second nitro group.[9]

Caption: Abiotic reductive pathway of DNAN.

Biotic Degradation

Microorganisms play a crucial role in the degradation of DNAN in both aerobic and anaerobic environments.

Under aerobic conditions, certain bacteria can utilize DNAN as a source of carbon and energy, leading to its mineralization.[10][11] The bacterium Nocardioides sp. JS1661 has been shown to degrade DNAN by initially hydrolyzing the methoxy group to form 2,4-dinitrophenol (DNP), which is then further degraded.[3][11]

A cooperative metabolic activity between Pseudomonas sp. strain FK357 and Rhodococcus imtechensis strain RKJ300 has also been reported to achieve complete degradation of DNAN.[12]

Caption: Aerobic biodegradation pathway of DNAN.

Under anaerobic conditions, the primary biotic transformation of DNAN involves the reduction of its nitro groups, which is often faster than aerobic degradation.[13] This process is positively correlated with soil organic carbon content.[13]

-

Key Transformation Products:

These amino derivatives tend to sorb irreversibly to soil, which can reduce their bioavailability.[4][5]

Caption: Anaerobic biodegradation pathway of DNAN.

Experimental Protocols

The following sections outline typical experimental methodologies employed in the study of DNAN degradation.

Sample Preparation and Extraction

-

Aqueous Samples: For analysis of dissolved concentrations, water samples are typically filtered (e.g., 0.22 µm syringe filter) and may be mixed with an equal volume of a solvent like acetonitrile to precipitate proteins and halt microbial activity before analysis.[3]

-

Soil Samples: Soil slurries or extractions are common. A typical procedure involves mixing soil with a solvent (e.g., acetonitrile), vortexing, and then centrifuging to separate the liquid phase for analysis.

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantifying DNAN and its major degradation products.[1][3]

-

Typical Column: C18 reverse-phase column (e.g., Chromolith high resolution RP18).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid. A common mobile phase is 50% acetonitrile with 0.1% trifluoroacetic acid and 50% water with 0.1% trifluoroacetic acid.[3]

-

Detection: UV-Vis detector, with monitoring at a wavelength such as 300 nm for DNAN and its dinitrophenol derivatives.[3]

-

Identification of Transformation Products

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of volatile and semi-volatile transformation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For non-volatile and thermally labile products, LC-MS/MS provides identification and structural elucidation.

-

Laser Desorption Ionization Mass Spectrometry (LDI-MS): This technique has been used to identify byproducts adsorbed to solid surfaces, such as bimetallic reagents.[1]

Biodegradation Studies

-

Microcosm Studies: Soil microcosms are frequently used to study the biodegradation of DNAN under controlled laboratory conditions that simulate the natural environment. These can be conducted under aerobic or anaerobic conditions.[13]

-

Batch Culture Experiments: Pure or mixed microbial cultures are grown in liquid media with DNAN as the sole carbon and/or nitrogen source to assess degradation capabilities and pathways.[11]

-

Bioreactor Studies: Fluidized bed bioreactors can be used to evaluate the potential for large-scale treatment of DNAN-contaminated water.[10][14]

Caption: General experimental workflow for DNAN degradation studies.

Conclusion

2,4-Dinitroanisole is susceptible to a range of abiotic and biotic degradation processes in the environment. Photolysis and reduction are key abiotic pathways, while microbial activity under both aerobic and anaerobic conditions can lead to significant transformation and even complete mineralization. The formation of amino derivatives, particularly under anaerobic conditions, and their subsequent strong sorption to soil are critical aspects of DNAN's environmental fate. Understanding these degradation pathways and the factors that influence them is essential for assessing the environmental risks associated with DNAN and for developing effective remediation strategies.

References

- 1. osti.gov [osti.gov]

- 2. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]

- 3. Use of qPCR to monitor 2,4-dinitroanisole degrading bacteria in water and soil slurry cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 5. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H6N2O5 | CID 597719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of 2,4-dinitroanisole (DNAN) by Nocardioides sp. JS1661 in water, soil and bioreactors [authors.library.caltech.edu]

- 11. Aerobic Biodegradation of 2,4-Dinitroanisole by Nocardioides sp. Strain JS1661 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (Bio)transformation of 2,4-dinitroanisole (DNAN) in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction Mechanisms of 2,6-Dinitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dinitroanisole is a nitroaromatic compound that serves as a valuable substrate for studying various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups ortho to the methoxy group significantly activates the aromatic ring towards nucleophilic attack, making it an excellent model compound for mechanistic and kinetic investigations. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the reaction pathways. This information is intended to be a valuable resource for researchers in organic synthesis, physical organic chemistry, and medicinal chemistry, including those involved in drug development who may utilize similar scaffolds.

I. Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the nucleophilic substitution of a suitable precursor.

A. From 2,6-Dinitrochlorobenzene

One common method for the synthesis of this compound is the reaction of 2,6-dinitrochlorobenzene with a methoxide source.

Experimental Protocol:

-

Materials: 2,6-dinitrochlorobenzene, sodium methoxide, methanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dinitrochlorobenzene in an excess of dry methanol.

-

Slowly add a solution of sodium methoxide in methanol to the flask. An exothermic reaction is expected.

-

After the initial reaction subsides, heat the mixture to reflux for a period of 1-2 hours to ensure the completion of the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

B. From 2,6-Dinitrophenol

Alternatively, this compound can be prepared by the methylation of 2,6-dinitrophenol.

Experimental Protocol:

-

Materials: 2,6-dinitrophenol, dimethyl sulfate, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone).

-

Procedure:

-

To a solution of 2,6-dinitrophenol in acetone, add a slight excess of potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

II. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

A. Reaction with Amines

The reaction of this compound with primary and secondary amines has been a subject of detailed kinetic and mechanistic studies.

Studies on the reaction of this compound with cyclohexylamine in aprotic solvents like toluene have revealed a third-order kinetic dependence on the amine concentration. This observation has led to the proposal of a 'dimer nucleophile mechanism', where a dimer of the amine acts as the effective nucleophile.[1][2][3] This pre-association of the amine molecules is thought to facilitate the proton transfer in the transition state, thereby lowering the activation energy.

Caption: The 'Dimer Nucleophile Mechanism' in the reaction with cyclohexylamine.

Quantitative Data:

| Solvent | Temperature (°C) | [Cyclohexylamine] (M) | kobs x 105 (s-1) |

| Toluene | 25 | 0.1 | Data not available |

| Toluene | 25 | 0.2 | Data not available |

| Toluene | 25 | 0.3 | Data not available |

| Octanol | 25 | 0.1 | Data not available |

| Octanol | 25 | 0.2 | Data not available |

| Octanol | 25 | 0.3 | Data not available |

| Note: Specific rate constants for the reaction in toluene and octanol were not found in the provided search results, although the third-order dependence is mentioned.[1][2] |

Experimental Protocol for Kinetic Studies:

-

Instrumentation: UV-Vis Spectrophotometer with a thermostated cell holder.

-

Procedure:

-

Prepare stock solutions of this compound and cyclohexylamine in the desired solvent (e.g., toluene).

-

In a cuvette, place the solution of cyclohexylamine at the desired concentration.

-

Equilibrate the cuvette to the reaction temperature in the spectrophotometer.

-

Initiate the reaction by injecting a small volume of the this compound stock solution into the cuvette and mix quickly.

-

Monitor the increase in absorbance of the product, N-cyclohexyl-2,6-dinitroaniline, at its λmax over time.

-

The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation.

-

Repeat the experiment at various amine concentrations to determine the order of the reaction with respect to the amine.

-

The reaction of this compound with piperidine in benzene is more complex, involving two competing pathways: the expected nucleophilic aromatic substitution (SNAr) to give N-(2,6-dinitrophenyl)piperidine, and an SN2 reaction on the methyl group of the anisole to produce 2,6-dinitrophenol.[4][5]

Quantitative Data:

The rate of formation of 2,6-dinitrophenol is found to be greater than the rate of the SNAr reaction.[4][5]

| Reaction | Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Coefficient (k) |

| SNAr | This compound | Piperidine | Benzene | Not Specified | kSNAr |

| SN2 | This compound | Piperidine | Benzene | Not Specified | kSN2 |

| Note: While the relative rates are mentioned (kSN2 > kSNAr), specific quantitative values were not available in the search results. |

Experimental Protocol:

The experimental setup for studying the kinetics of this reaction would be similar to that described for cyclohexylamine, but would require a method to differentiate and quantify the two products formed. This could be achieved by:

-

High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed by HPLC to determine the concentrations of the starting material and both products.

-

Spectrophotometry with deconvolution: If the UV-Vis spectra of the two products are sufficiently different, spectral deconvolution techniques could be used to determine their individual concentrations over time.

III. Ammonolysis of this compound

This compound can undergo ammonolysis to produce 2,6-dinitroaniline. This reaction is a key step in the synthesis of this important intermediate.

Experimental Protocol:

-

Materials: this compound, concentrated ammonium hydroxide, ethanol.

-

Procedure:

-

A mixture of this compound and a solution of concentrated ammonium hydroxide in ethanol is heated in a sealed vessel or under reflux.

-

The reaction is typically carried out at elevated temperatures to drive it to completion.

-

After cooling, the product, 2,6-dinitroaniline, precipitates from the solution.

-

The solid is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.[4]

-

IV. Applications in Drug Development

While this compound itself is not a therapeutic agent, the dinitroaniline scaffold is found in some compounds with biological activity. For instance, certain dinitroanilines are known to act as herbicides by inhibiting microtubule formation.

The 2,6-dinitrophenyl group can be considered a "privileged scaffold" in the sense that it is a structurally rigid unit that can be chemically modified at the 1-position to generate a library of compounds for biological screening. The strong electron-withdrawing nature of the nitro groups can influence the electronic properties and binding interactions of the molecule with biological targets. However, the inherent toxicity associated with nitroaromatic compounds often limits their direct application in pharmaceuticals for human use. More commonly, the dinitrophenyl moiety is used as a reactive handle in biochemical studies, for example, in the labeling of proteins. Further research is needed to explore the potential of derivatives of this compound in medicinal chemistry, potentially through the reduction of the nitro groups to amines, which are common functionalities in drug molecules.

V. Conclusion

This compound is a versatile substrate for studying a range of reaction mechanisms, most notably nucleophilic aromatic substitution. The detailed kinetic and mechanistic studies of its reactions with amines have provided valuable insights into the role of nucleophile aggregation and competing reaction pathways. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers interested in exploring the rich chemistry of this and related nitroaromatic compounds. While its direct application in drug development is limited, the understanding of its reactivity provides a basis for the design and synthesis of more complex molecules with potential biological activity. Further investigations into the activation parameters of these reactions and the exploration of a wider range of nucleophiles will continue to deepen our understanding of the fundamental principles of organic reactivity.

References

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-DINITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reaction of this compound with cyclohexylamine in toluene–octanol binary solvents. Further support for the ‘dimer nucleophile mechanism’ in aromatic nucleophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,6-Dinitroanisole in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,6-Dinitroanisole (2,6-DNAN) in soil samples. The protocols described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific performance data for 2,6-DNAN is limited in publicly available literature, the provided methods are adapted from validated procedures for the closely related isomer, 2,4-Dinitroanisole, and other nitroaromatic compounds. It is strongly recommended that each laboratory performs a full method validation for 2,6-DNAN in their specific soil matrix to ensure data quality and accuracy.

Introduction

This compound (2,6-DNAN) is a nitroaromatic compound that may be present in soil as a result of industrial activities or the degradation of other parent compounds. Accurate and reliable analytical methods are crucial for assessing the extent of contamination, understanding its environmental fate, and ensuring the safety of ecosystems and human health. This document outlines two primary analytical approaches for the determination of 2,6-DNAN in soil: HPLC-UV and GC-MS.

Analytical Methods Overview

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of nitroaromatic compounds in environmental matrices. The method offers good sensitivity and selectivity for compounds with a UV chromophore, such as 2,6-DNAN. The protocol provided is an adaptation of the principles outlined in U.S. EPA Method 8330A for nitroaromatics and nitramines.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory technique. The mass spectrometer allows for the definitive identification of 2,6-DNAN based on its unique mass spectrum. The protocol is based on general principles for the analysis of semi-volatile organic compounds in soil.

Data Presentation: Quantitative Method Performance (Estimated)

The following tables summarize the estimated quantitative performance data for the analysis of 2,6-DNAN in soil. These values are derived from studies on the closely related isomer, 2,4-DNAN, and other dinitroaniline compounds and should be confirmed through in-house method validation.

Table 1: Estimated HPLC-UV Method Performance for this compound in Soil

| Parameter | Expected Value |

| Linearity Range | 0.05 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.01 mg/kg |

| Limit of Quantitation (LOQ) | ~0.05 mg/kg |

| Recovery | 80 - 110% |

| Precision (RSD) | < 15% |

Table 2: Estimated GC-MS Method Performance for this compound in Soil

| Parameter | Expected Value |

| Linearity Range | 0.01 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.005 mg/kg |

| Limit of Quantitation (LOQ) | ~0.02 mg/kg |

| Recovery | 75 - 115% |

| Precision (RSD) | < 20% |

Experimental Protocols

Soil Sample Preparation and Extraction

This protocol is applicable for both HPLC-UV and GC-MS analysis.

Materials:

-

Homogenized soil sample

-

Acetonitrile (HPLC or GC grade)

-

Methanol (HPLC or GC grade)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (50 mL, solvent-resistant)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials for analysis

Protocol:

-

Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Spiking (for QC): For quality control samples, spike the soil with a known concentration of 2,6-DNAN standard solution.

-

Extraction Solvent Addition: Add 20 mL of acetonitrile to the centrifuge tube.

-

Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15 minutes.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

-

Extract Collection: Carefully decant the supernatant (acetonitrile extract) into a clean tube.

-

Second Extraction: Add another 10 mL of acetonitrile to the soil pellet, vortex for 1 minute, and centrifuge again.

-

Combine Extracts: Combine the second supernatant with the first.

-

Drying (Optional): If water is present in the extract, pass it through a small column containing anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a final volume of 1-2 mL using a gentle stream of nitrogen.

-

Filtration: Filter the concentrated extract through a 0.45 µm syringe filter into a clean vial for analysis.

Figure 1. Workflow for soil sample preparation and extraction.

HPLC-UV Analysis Protocol

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: UV-Vis Diode Array Detector (DAD)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

Protocol:

-